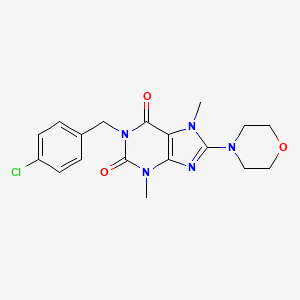

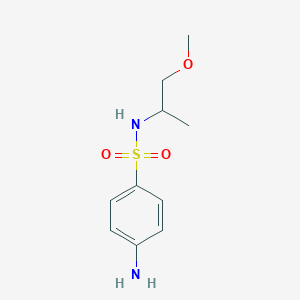

![molecular formula C26H23NO4 B2570331 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid CAS No. 2305255-95-0](/img/structure/B2570331.png)

2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of “2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid” is complex. It includes a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a pyrrolidine ring via a methoxycarbonyl group . The compound also contains a benzoic acid group.Wissenschaftliche Forschungsanwendungen

Protecting Groups in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a derivative of 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid, is extensively used to protect hydroxy groups during the synthesis of peptides and oligonucleotides. This protection strategy allows for the selective removal of the Fmoc group under basic conditions without affecting other sensitive functional groups within the molecule. Gioeli and Chattopadhyaya (1982) demonstrated the utility of the Fmoc group in the synthesis of an octathymidylic acid fragment, showcasing its compatibility with acid- and base-labile protecting groups and its easy removal by the action of triethylamine in dry pyridine solution (Gioeli & Chattopadhyaya, 1982).

Coordination Polymers and Photophysical Properties

Research on aromatic carboxylic acids, which are structurally related to this compound, has led to the development of lanthanide-based coordination polymers with intriguing structural and photophysical properties. Sivakumar et al. (2011) synthesized lanthanide complexes using derivatives of 3,5-dihydroxybenzoic acid, revealing their potential in light harvesting and luminescence through the coordinated benzoate ligands (Sivakumar, Reddy, Cowley, & Butorac, 2011).

Fluorescent Sensors for Metal Ions

The compound's structural framework has been utilized in the design of fluorescent sensors for metal ions. Nolan et al. (2006) developed Zn(II) sensors from a similar fluorene-based compound, achieving significant fluorescence enhancement upon Zn(II) binding. These sensors demonstrated selectivity for Zn(II) over other metal ions, indicating the compound's utility in biological imaging applications (Nolan, Jaworski, Racine, Sheng, & Lippard, 2006).

Novel Fluorescence Probes for Reactive Oxygen Species

In the exploration of reactive oxygen species (ROS) detection, derivatives of this compound have been synthesized to act as fluorescence probes, allowing for the selective detection of highly reactive oxygen species. Setsukinai et al. (2003) developed novel fluorescence probes capable of selectively detecting and differentiating various ROS, underscoring the compound's potential in biological and chemical studies (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Eigenschaften

IUPAC Name |

2-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23NO4/c28-25(29)23-12-6-1-7-18(23)17-13-14-27(15-17)26(30)31-16-24-21-10-4-2-8-19(21)20-9-3-5-11-22(20)24/h1-12,17,24H,13-16H2,(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHEFHSKTYGFGCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=CC=CC=C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-(2-Bicyclo[2.2.1]heptanyl)propanoic acid](/img/structure/B2570252.png)

![N-(1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIETHYLAMINO)ETHYL]-2-(4-FLUOROBENZENESULFONYL)ACETAMIDE HYDROCHLORIDE](/img/structure/B2570254.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(7-oxo-5-phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propanamide](/img/structure/B2570256.png)

![2-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2570258.png)

![N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoro-1-phenylethyl)amino]acetamide](/img/structure/B2570260.png)

![13-Butyl-8-(4-chlorophenyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2570262.png)

![{2-[(Morpholine-4-sulfonyl)methyl]phenyl}methanamine hydrochloride](/img/structure/B2570266.png)

![6-(4-ethoxyphenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2570267.png)